Cas no 676533-51-0 (6-(2,2,2-Trifluoroethoxy)nicotinamide)
6-(2,2,2-Trifluoroethoxy)nicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 6-(2,2,2-Trifluoroethoxy)nicotinamide
- 6-(2,2,2-Trifluoroethoxy)nicotimide
- 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
- HMS559E02
- MLS000861394
- Maybridge1_006250
- HMS2783J23
- CS-0322658
- O11491
- SMR000460178
- DS-3618
- 676533-51-0
- CCG-247115
- MFCD00174788
- AKOS016001708
- A867217
- MAPFIQNZBPLDIX-UHFFFAOYSA-N
- CHEMBL1892628
- SCHEMBL4797055
- DTXSID90369431
-
- MDL: MFCD00174788
- Inchi: 1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14)
- InChI Key: MAPFIQNZBPLDIX-UHFFFAOYSA-N
- SMILES: FC(COC1C=CC(C(N)=O)=CN=1)(F)F
Computed Properties
- Exact Mass: 220.04600
- Monoisotopic Mass: 220.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- PSA: 66.20000
- LogP: 2.00580
6-(2,2,2-Trifluoroethoxy)nicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177123-1g |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 95% | 1g |
$488 | 2021-08-05 | |
| Alichem | A029205835-1g |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 95% | 1g |
$553.32 | 2023-09-01 | |
| Chemenu | CM177123-1g |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 95% | 1g |
$*** | 2023-03-29 | |
| TRC | T220605-50mg |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T220605-100mg |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 100mg |
$ 305.00 | 2022-06-03 | ||
| TRC | T220605-250mg |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 250mg |
$ 605.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25280-1g |
6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |
676533-51-0 | 98% | 1g |
¥6212.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393328-1g |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 95+% | 1g |
¥4977.00 | 2024-05-04 | |
| Crysdot LLC | CD11074135-1g |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 95+% | 1g |
$455 | 2024-07-18 | |
| Ambeed | A441951-1g |
6-(2,2,2-Trifluoroethoxy)nicotinamide |
676533-51-0 | 95+% | 1g |
$1002.0 | 2025-04-17 |
6-(2,2,2-Trifluoroethoxy)nicotinamide Suppliers
6-(2,2,2-Trifluoroethoxy)nicotinamide Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 6-(2,2,2-Trifluoroethoxy)nicotinamide
Introduction to 6-(2,2,2-Trifluoroethoxy)nicotinamide (CAS No. 676533-51-0)
6-(2,2,2-Trifluoroethoxy)nicotinamide, identified by the Chemical Abstracts Service Number (CAS No.) 676533-51-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of nicotinamide derivatives, which are well-known for their biological activities and potential therapeutic applications. The introduction of trifluoroethoxy group into the nicotinamide backbone introduces unique chemical and pharmacological properties, making it a subject of extensive research and development.
The structural modification of nicotinamide with a trifluoroethoxy moiety enhances its metabolic stability and binding affinity to biological targets. Nicotinamide, also known as Niacinamide, is a vital component of the B-complex vitamins and plays a crucial role in cellular metabolism, particularly in energy production and DNA repair mechanisms. The substitution of a hydroxyl group with a trifluoroethoxy group in 6-(2,2,2-Trifluoroethoxy)nicotinamide imparts additional pharmacological advantages, including improved solubility and enhanced bioavailability.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design due to their ability to modulate enzyme activity and receptor interactions. The trifluoroethoxy group in 6-(2,2,2-Trifluoroethoxy)nicotinamide contributes to its potential as an intermediate in the synthesis of novel therapeutic agents. Studies have demonstrated that fluorinated nicotinamide derivatives exhibit significant inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases.
In the realm of drug discovery, 6-(2,2,2-Trifluoroethoxy)nicotinamide has been explored for its potential role in modulating nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a key transcription factor involved in the regulation of immune responses and inflammation. The compound's ability to inhibit NF-κB activation has been linked to its anti-inflammatory properties. Preclinical studies have shown that derivatives of nicotinamide with fluorinated substituents can effectively reduce pro-inflammatory cytokine production, suggesting their therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide involves sophisticated organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoroethoxy group typically involves nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. Advanced synthetic methodologies have been employed to optimize the reaction pathway, minimizing side products and maximizing efficiency. These synthetic strategies are critical for producing sufficient quantities of the compound for further pharmacological evaluation.
From a biochemical perspective, 6-(2,2,2-Trifluoroethoxy)nicotinamide interacts with various enzymes and proteins by forming hydrogen bonds and hydrophobic interactions. The electron-withdrawing nature of the trifluoromethyl group enhances its binding affinity to biological targets, thereby increasing its pharmacological efficacy. This property has been exploited in the development of enzyme inhibitors that target specific metabolic pathways relevant to human health and disease.
The pharmacokinetic profile of 6-(2,2,2-Trifluoroethoxy)nicotinamide is another area of interest. Due to the presence of the fluorine atoms, which are known to influence metabolic stability and distribution, this compound exhibits prolonged half-life compared to its non-fluorinated counterparts. This extended duration of action could be beneficial for chronic therapeutic applications where sustained drug levels are required. Additionally, fluorine atoms can enhance cell membrane permeability, facilitating better absorption and distribution within the body.
Recent clinical trials have begun to explore the therapeutic potential of fluorinated nicotinamide derivatives in oncology. Preliminary data suggest that compounds like 6-(2,2,2-Trifluoroethoxy)nicotinamide can selectively inhibit certain kinases involved in cancer cell proliferation. The ability of these derivatives to disrupt tumor microenvironment dynamics by modulating inflammatory responses has opened new avenues for cancer treatment strategies. Further research is ongoing to elucidate their mechanisms of action and optimize their formulations for clinical use.
In conclusion,6-(2,2,2-Trifluoroethoxy)nicotinamide (CAS No. 676533-51-0) represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications in anti-inflammatory therapy,* oncology,*and other areas underscore its importance as a research chemical with therapeutic implications.* Continued investigation into this compound will likely yield valuable insights into novel drug development strategies.*
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